Potassium cyclopropyltrifluoroborate
Overview
Description
Potassium cyclopropyltrifluoroborate is a chemical compound with the molecular formula C3H5BF3K . It may contain 5-10% cyclopropylboronic acid . This compound is involved in Suzuki-Miyaura cross-coupling reactions .
Synthesis Analysis
The synthesis of this compound can be achieved from Cyclopropylboronic acid .Molecular Structure Analysis
The molecular weight of this compound is 147.98 g/mol . The empirical formula is C3H5BF3K .Chemical Reactions Analysis
This compound is involved in Suzuki-Miyaura cross-coupling reactions . It acts as an organotrifluoroborate, which are known to be versatile and stable boronic acid surrogates .Physical and Chemical Properties Analysis
This compound is a solid at 20 degrees Celsius . It appears as a white to almost white powder or crystal .Scientific Research Applications
1. Suzuki-Miyaura Cross-Coupling Reactions
Potassium cyclopropyltrifluoroborate is prominently used in Suzuki-Miyaura cross-coupling reactions. This process involves the stereospecific cyclopropanation of alkenylboronic esters, followed by treatment with KHF2, producing cyclopropyl-substituted arenes with high yield and retention of configuration. This method is noted for its utility in synthesizing enantiomerically pure cyclopropanes (Fang, Yan, & Deng, 2004).
2. Coupling with Aryl and Heteroaryl Chlorides
The compound has been successfully used in coupling reactions with aryl and heteroaryl chlorides. This includes the formation of substituted aryl cyclopropanes and cyclobutanes, which are achieved under Suzuki-Miyaura cross-coupling conditions with both secondary alkyl trifluoroborates (Molander & Gormisky, 2008).
3. Csp3-Csp3 Suzuki Couplings
This compound is key in efficient Csp3-Csp3 Suzuki couplings. This includes cross-coupling with benzyl chlorides bearing various substituents, leading to a range of products with moderate to good yields (Colombel et al., 2012).
4. Ring-Opening of Donor-Acceptor Cyclopropanes
The ring-opening of cyclopropane-1,1-dicarboxylates with vicinal donor aryl groups has been developed using potassium organotrifluoroborates under metal-free conditions. This highlights the versatility of this compound in ring-opening reactions (Ortega & Csákÿ, 2016).
5. Alkylation of Imines
A redox-neutral alkylation of imines using potassium alkyltrifluoroborates under photoredox conditions has been reported. This process utilizes this compound, among other trifluoroborates, to produce alkylation products in varying yields (Plasko et al., 2018).
6. Applications in CO2 Separation
Interestingly, this compound has been studied for its role in CO2 separation. Potassium tetrafluoroborate, a related compound, has shown promising results in enhancing CO2 transport and separation performance when incorporated into composite membranes (Lee & Kang, 2021).
7. Chan-Lam Cyclopropylation
The compound is also used in Chan-Lam cyclopropylation reactions, particularly with phenols and azaheterocycles, catalyzed by copper. This process is significant for the convenient synthesis of cyclopropyl aryl ethers and cyclopropyl amine derivatives (Derosa et al., 2018).
Mechanism of Action
Target of Action
Potassium Cyclopropyltrifluoroborate is primarily used in the field of organic chemistry as a reagent in Suzuki-Miyaura cross-coupling reactions . It acts as a boronic acid surrogate, providing a stable and versatile alternative for these reactions .
Mode of Action
The compound interacts with its targets, which are typically organic substrates, through a process known as the Suzuki-Miyaura cross-coupling reaction . This reaction involves the coupling of an organoboron compound, such as this compound, with an organic halide in the presence of a palladium catalyst .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction, facilitated by this compound, is a key step in various biochemical pathways. It enables the formation of carbon-carbon bonds, which are fundamental in the synthesis of many organic compounds .
Result of Action
The primary result of this compound’s action is the formation of new carbon-carbon bonds through the Suzuki-Miyaura cross-coupling reaction . This enables the synthesis of a wide range of organic compounds, including pharmaceuticals, agrochemicals, and materials for organic electronics .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the compound is air-sensitive and should be stored under inert atmosphere . Additionally, the Suzuki-Miyaura reaction it facilitates is typically conducted under controlled temperature conditions . Therefore, maintaining appropriate environmental conditions is crucial for the effective action of this compound.
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Potassium cyclopropyltrifluoroborate plays a significant role in biochemical reactions, particularly in the synthesis of heterocyclic compounds, polymers, and organometallic compounds . It interacts with various enzymes and proteins, facilitating the formation of carbon-carbon bonds. The compound’s interaction with biomolecules is primarily through its boron center, which can form stable complexes with enzymes and proteins, enhancing their catalytic activity .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of certain kinases and transcription factors, leading to changes in gene expression . Additionally, the compound can modulate cellular metabolism by interacting with metabolic enzymes, thereby altering the flux of metabolites within the cell .
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to form stable complexes with biomolecules. This interaction can lead to enzyme inhibition or activation, depending on the specific enzyme involved . The compound’s boron center is crucial for its binding interactions, allowing it to influence various biochemical pathways. Changes in gene expression are often mediated through the modulation of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and potential degradation. The compound is generally stable under standard laboratory conditions, but prolonged exposure to light and air can lead to its degradation . Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in in vitro studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance certain biochemical pathways without causing significant toxicity . At high doses, it can exhibit toxic effects, including enzyme inhibition and disruption of cellular processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being toxic .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to modulate metabolic flux . The compound can influence the levels of metabolites within the cell, leading to changes in cellular metabolism. Its interaction with metabolic enzymes is crucial for its role in biochemical reactions .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in specific cellular compartments. The compound’s distribution is essential for its biochemical activity, as it needs to reach its target sites within the cell .
Subcellular Localization
This compound is localized in various subcellular compartments, including the cytoplasm and organelles . Its activity and function are influenced by its subcellular localization, which is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments, where it can exert its biochemical effects .
Properties
IUPAC Name |
potassium;cyclopropyl(trifluoro)boranuide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5BF3.K/c5-4(6,7)3-1-2-3;/h3H,1-2H2;/q-1;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFMLURFHOSOXRC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1CC1)(F)(F)F.[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5BF3K | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70635702 | |
Record name | Potassium cyclopropyl(trifluoro)borate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70635702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1065010-87-8 | |
Record name | Potassium cyclopropyl(trifluoro)borate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70635702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Potassium cyclopropyltrifluoroborate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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